molecular formula C6H10Cl2Si B14663902 CID 78063144

CID 78063144

Katalognummer: B14663902
Molekulargewicht: 181.13 g/mol
InChI-Schlüssel: JYRRLSDQJYXJAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78063144” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 78063144” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:

    Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions. This may involve the use of catalysts, solvents, and specific temperature and pressure settings.

    Intermediate Formation: The initial reaction leads to the formation of intermediate compounds, which are then further processed.

    Final Synthesis: The intermediate compounds undergo additional reactions to form the final product, “this compound”. This step may involve purification processes such as crystallization or distillation to ensure the purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to carry out the chemical reactions.

    Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

    Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 78063144” undergoes various types of chemical reactions, including:

    Oxidation: The compound reacts with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require specific catalysts and solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78063144” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in treating various medical conditions.

    Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.

Wirkmechanismus

The mechanism by which “CID 78063144” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.

    Pathways: It may influence various biochemical pathways, leading to changes in cellular function.

Eigenschaften

Molekularformel

C6H10Cl2Si

Molekulargewicht

181.13 g/mol

InChI

InChI=1S/C6H10Cl2Si/c1-5(2)3-4-9-6(7)8/h3,6H,4H2,1-2H3

InChI-Schlüssel

JYRRLSDQJYXJAI-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC[Si]C(Cl)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.